Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate
Description
Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate (CAS: 156353-01-4) is an ester derivative featuring a branched propanoate backbone substituted with a 3-methoxypropylamino group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules . Its structure combines a methyl ester group at position 1, a methyl branch at position 2, and a secondary amine linked to a methoxy-terminated propyl chain at position 2.
Properties
IUPAC Name |
methyl 3-(3-methoxypropylamino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-8(9(11)13-3)7-10-5-4-6-12-2/h8,10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIHRRHEULGBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCOC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate typically involves the reaction of 3-methoxypropylamine with methyl 2-methylpropanoate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Methyl 2-methylpropanoate} + \text{3-methoxypropylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ester Group Variation
Key Observations :
Aminoalkyl Chain Modifications
Key Observations :
Branching and Substitution Patterns
Biological Activity
Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate, with the CAS number 1154286-71-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant findings from various studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₅N₁O₃
- Molecular Weight : 209.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may influence the activity of enzymes and receptors, leading to various pharmacological effects.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Receptor Interaction : The compound is believed to bind to neurotransmitter receptors, altering neurotransmitter levels and signaling pathways, which could result in psychoactive effects.
In Vitro Studies
Several in vitro studies have evaluated the biological activity of this compound:
- Anticancer Activity : Research indicates that the compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, studies have shown a dose-dependent decrease in cell viability at concentrations ranging from 10 µM to 50 µM.
Applications in Research
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
- Organic Synthesis : The compound is utilized as an intermediate in the development of pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate | Receptor binding | Psychoactive effects |
| Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate | Enzyme inhibition | Anticancer properties |
Case Studies
-
Case Study on Anticancer Properties :
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM) compared to control groups. The mechanism was linked to apoptosis induction through caspase activation.
-
Psychoactive Effects Study :
- An investigation into the psychoactive properties revealed that at higher concentrations (50 µM), the compound affected neurotransmitter levels significantly, suggesting its potential as a treatment for mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
